molecular formula C8H5F5O B1450044 3,5-Difluoro-2-(trifluoromethoxy)toluene CAS No. 1806333-76-5

3,5-Difluoro-2-(trifluoromethoxy)toluene

Cat. No.: B1450044
CAS No.: 1806333-76-5
M. Wt: 212.12 g/mol
InChI Key: BHNLUDFWYSCEFQ-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-(trifluoromethoxy)toluene is a fluorinated aromatic building block of significant interest in advanced chemical research and development. Its structure incorporates both difluoro and trifluoromethoxy substituents, which are known to profoundly influence the physicochemical properties of molecules. The trifluoromethoxy group (-OCF₃), in particular, is a privileged structural motif in medicinal and agrochemical chemistry. It acts as a strong electron-withdrawing group and confers enhanced metabolic stability and lipophilicity to candidate molecules, which can improve cell membrane permeability and overall bioavailability . This compound is primarily valued as a key synthetic intermediate for constructing more complex molecules. It is used in various metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, to introduce the difluorinated trifluoromethoxybenzyl moiety into target structures . Researchers utilize this reagent in the discovery and optimization of new active compounds, where it can be used to fine-tune electronic characteristics, binding affinity, and pharmacokinetic profiles. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1,5-difluoro-3-methyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-4-2-5(9)3-6(10)7(4)14-8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNLUDFWYSCEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-Difluoro-2-(trifluoromethoxy)toluene can be achieved through several synthetic routes. One common method involves the use of trifluoromethoxylation reagents. For instance, the desulfurization-fluorination method has been modified for the preparation of aryl and heteroaryl trifluoromethyl ethers by using XtalFluor-E ([Et2NSF2]BF4) as a fluoride source in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Difluoro-2-(trifluoromethoxy)toluene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic ring.

Scientific Research Applications

3,5-Difluoro-2-(trifluoromethoxy)toluene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-(trifluoromethoxy)toluene involves its interaction with various molecular targets and pathways. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the compound, making it a valuable intermediate in various chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in pharmaceuticals or materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3,5-Difluoro-2-(trifluoromethoxy)toluene, we compare it with three analogues: 2,4-difluorotoluene , 2-trifluoromethoxytoluene , and 3,5-difluoro-4-(trifluoromethoxy)toluene .

Table 1: Comparative Properties of Fluorinated Toluene Derivatives

Compound Substituents Boiling Point (°C) LogP (Predicted) Reactivity Notes
This compound 2-OCF₃, 3-F, 5-F ~180–200* 3.2–3.5† High steric hindrance; slow electrophilic substitution
2,4-Difluorotoluene 2-F, 4-F 136–138 2.1 Moderate reactivity in halogenation
2-Trifluoromethoxytoluene 2-OCF₃ ~160–170* 2.8–3.0† Enhanced lipophilicity; stable under acidic conditions
3,5-Difluoro-4-(trifluoromethoxy)toluene 4-OCF₃, 3-F, 5-F ~190–210* 3.4–3.7† Reduced steric effects compared to 2-OCF₃ isomer

*Estimated based on substituent contributions.
†Calculated using fragment-based methods (e.g., ClogP).

Key Findings:

Electronic Effects : The trifluoromethoxy group at position 2 in this compound creates strong electron-withdrawing effects, deactivating the aromatic ring toward electrophilic substitution. This contrasts with 2,4-difluorotoluene, where fluorine’s smaller size allows moderate reactivity .

Steric Hindrance : The 2-OCF₃ group imposes significant steric constraints, slowing down reactions at adjacent positions. In contrast, the 4-OCF₃ isomer (3,5-difluoro-4-(trifluoromethoxy)toluene) permits easier access to reactive sites .

Lipophilicity: The trifluoromethoxy group increases LogP values, enhancing membrane permeability. This property is critical in drug design, as noted in , where fluorinated compounds exhibit improved bioavailability .

Biological Activity

3,5-Difluoro-2-(trifluoromethoxy)toluene is a fluorinated aromatic compound with potential biological activity. The presence of multiple fluorine atoms contributes to its unique chemical properties, influencing its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₅F₅O. The structure features a toluene backbone substituted with two fluorine atoms at the 3 and 5 positions and a trifluoromethoxy group at the 2 position. This configuration enhances its lipophilicity and may affect its bioavailability and interactions with cellular targets.

Target Interactions

Research indicates that compounds similar to this compound can inhibit various molecular targets, including:

  • Tubulin : Inhibition may lead to disrupted microtubule dynamics.
  • Heat Shock Protein 90 (Hsp90) : Impacts protein folding and stability.
  • Thioredoxin Reductase (TrxR) : Involvement in redox balance and cellular stress responses.
  • Histone Lysine-Specific Demethylase 1 (LSD1) : Modulates epigenetic regulation.
  • Platelet-Derived Growth Factor Receptor β (PDGFRβ) : Involved in cell signaling pathways related to growth and development.

These interactions suggest that the compound may exhibit anticancer properties by modulating cellular signaling pathways and inhibiting tumor growth .

Biochemical Pathways

This compound is implicated in various biochemical pathways:

  • Cellular Metabolism : It can influence metabolic pathways by interacting with enzymes involved in oxidative stress and apoptosis .
  • Signal Transduction : The compound may affect signaling pathways by altering the phosphorylation state of key proteins like ERK2, leading to changes in cellular responses .

Case Studies

  • In Vitro Studies : Laboratory studies have shown that this compound can inhibit enzyme activities such as telomerase and Taq polymerase, crucial for DNA replication. This inhibition suggests potential applications in cancer therapy .
  • Animal Models : Dosage-dependent effects were observed in animal studies where lower doses effectively inhibited target enzymes without significant toxicity. This highlights the therapeutic potential while minimizing adverse effects .

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundAnticancer potentialInhibits tubulin, Hsp90, TrxR
Similar Fluorinated CompoundsVaries; some show enhanced potencyDiverse mechanisms including enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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